molecular formula C11H16N4O B3316737 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide CAS No. 954563-82-7

2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide

Cat. No.: B3316737
CAS No.: 954563-82-7
M. Wt: 220.27 g/mol
InChI Key: YQMIQSUMYBZKFY-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyridine-3-carboxamide scaffold, a structure known for its utility in designing enzyme inhibitors. For instance, similar pyridine-3-carboxamide compounds have been explored as inhibitors of bacterial DNA gyrase, a validated target for antibacterial development . The molecule's structure also incorporates a 1,4-diazepane ring, a seven-membered heterocycle recognized as a privileged scaffold in pharmacology. The 1,4-diazepane moiety is valued for its ability to mimic structural elements of peptides and modulate the topological disposition of functional groups, which is crucial for interacting with biological targets . Research into compounds containing the 1-(pyridin-3-yl)-1,4-diazepane structure has demonstrated high potency and selectivity as partial agonists for the α4β2 nicotinic acetylcholine receptor (nAChR) . These receptors are important targets for central nervous system (CNS) disorders, and such compounds have shown investigational efficacy in models of depression . Furthermore, other derivatives integrating the 1,4-diazepane pharmacophore are being investigated for use in cancer therapy, targeting transcription-regulating kinases such as CDK8 and CDK19 . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,4-diazepan-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c12-10(16)9-3-1-5-14-11(9)15-7-2-4-13-6-8-15/h1,3,5,13H,2,4,6-8H2,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMIQSUMYBZKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=CC=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801202655
Record name 2-(Hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954563-82-7
Record name 2-(Hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954563-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cancer Treatment

One of the primary applications of 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide is in the treatment of various cancers. Research indicates that this compound acts as an inhibitor of specific kinases involved in cancer progression.

  • Mechanism of Action : The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDK8 and CDK19), which are crucial for cell cycle regulation and transcriptional control in cancer cells. By inhibiting these kinases, the compound can potentially reduce tumor growth and promote apoptosis in malignant cells .
  • Case Studies :
    • In vivo studies have demonstrated that administration of this compound leads to significant reductions in tumor size across various cancer models, including breast and prostate cancers .
    • A study highlighted that the compound could enhance the efficacy of existing chemotherapeutic agents, such as doxorubicin, thereby improving treatment outcomes .

Inflammatory Diseases

The compound also shows promise in treating inflammatory diseases due to its ability to modulate inflammatory pathways. It has been identified as a potential therapeutic agent for conditions mediated by the NF-kB signaling pathway, which is often activated in chronic inflammatory states .

Pharmacokinetics and Efficacy

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it achieves significant plasma concentrations that correlate with therapeutic effects in animal models .

Comparative Data Table

Application AreaMechanism of ActionNotable Findings
Cancer TreatmentInhibition of CDK8/CDK19Reduces tumor size; enhances chemotherapy
Inflammatory DiseasesModulation of NF-kB pathwayPotential treatment for autoimmune disorders

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide to analogs with variations in substituents, heterocyclic systems, or functional groups.

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Key Features/Implications Reference
This compound - Pyridine-3-carboxamide
- 1,4-Diazepane at C2
- Flexibility from diazepane
- Hydrogen bonding via carboxamide
6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbothioamide - Pyridine-3-carbothioamide
- 4-Methyl-1,4-diazepane at C6
- Thioamide increases lipophilicity
- Methyl group may reduce metabolic degradation
A.3.32–A.3.39 (Patent Derivatives) - Pyridine-3-carboxamide
- Difluoromethyl group
- Indan-based substituents
- Fluorine enhances bioavailability
- Indan groups improve target specificity (e.g., fungicidal activity)
2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid - Pyridine-4-carboxylic acid
- 1,4-Diazepane at C2
- Acidic group alters solubility
- Reduced hydrogen-bonding capacity vs. carboxamide

Functional Group Variations

  • Carboxamide vs. However, thioamides are less polarizable, which may reduce hydrogen-bonding interactions compared to carboxamides.
  • Carboxylic Acid Derivative : The pyridine-4-carboxylic acid analog lacks the hydrogen-bond-donating capability of the carboxamide group, which could diminish binding affinity in enzyme inhibition .

Substituent Effects

  • Diazepane Modifications : Methylation of the diazepane ring (e.g., 4-methyl-1,4-diazepane) introduces steric hindrance, possibly stabilizing interactions with hydrophobic pockets in target proteins .
  • Difluoromethyl and Indan Groups : In patented derivatives (A.3.32–A.3.39), difluoromethyl groups enhance metabolic stability and electron-withdrawing effects, while bulky indan substituents improve steric complementarity for fungal complex II inhibition .

Biological Activity

2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carboxamide group and a diazepane moiety. This structural configuration is significant for its interaction with biological targets, influencing solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound may modulate enzyme activity or receptor binding, which is crucial for its therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to disease processes.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.6Induces apoptosis
A549 (Lung Cancer)12.3Cell cycle arrest
HeLa (Cervical Cancer)10.5Inhibits proliferation

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial effects. Studies indicate that it exhibits activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell integrity.

Case Studies and Research Findings

  • Study on Cytotoxicity : A study conducted on the FaDu hypopharyngeal tumor cells demonstrated that this compound induced significant apoptosis compared to standard treatments like bleomycin .
  • In Vivo Efficacy : In murine models, the compound was administered at varying doses to assess its therapeutic efficacy against tumors. Results indicated a dose-dependent reduction in tumor size and improved survival rates .
  • Pharmacokinetics : Pharmacokinetic studies revealed that the compound has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within a few hours post-administration .

Q & A

Basic Questions

Q. What are the typical synthetic routes for 2-(1,4-diazepan-1-yl)pyridine-3-carboxamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis involves multi-step organic reactions, often starting with pyridine derivatives and 1,4-diazepane precursors. Key steps include:

  • Amide bond formation : Coupling pyridine-3-carboxylic acid derivatives with 1,4-diazepane using activating agents like HATU () in solvents such as DMF or ACN.
  • Optimization : Reaction temperature (e.g., 60–80°C) and solvent polarity significantly influence yield. For analogs, Lewis acids (e.g., ZnCl₂) or bases (e.g., TEA) are used to catalyze ring closure or substitutions ( ).
  • Purification : Chromatography (e.g., reverse-phase HPLC with TFA modifiers) is critical for isolating the hydrochloride salt form ().

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., pyridine ring protons at δ 8.1–8.5 ppm) and carboxamide carbonyl signals (δ ~170 ppm).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C11_{11}H15_{15}N4_4O: calculated 227.12 g/mol; dihydrochloride form: 256.73 g/mol) ().
  • Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/O ratios.

Q. What preliminary biological screening methods are suitable for assessing the bioactivity of this compound?

  • Methodological Answer :

  • In vitro assays : Test antimicrobial activity via broth microdilution (e.g., MIC against E. coli or S. aureus). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) ( ).
  • Targeted studies : Molecular docking to predict binding affinity with enzymes (e.g., kinases or proteases) using software like AutoDock Vina ().

Advanced Research Questions

Q. How can computational chemistry enhance the design and optimization of this compound derivatives?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model reaction intermediates and transition states ().
  • Property prediction : Compute electronic properties (HOMO-LUMO gaps) or solubility via COSMO-RS simulations.
  • Feedback loops : Integrate experimental data (e.g., reaction yields) into machine learning models to refine synthetic predictions ().

Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions for this compound?

  • Methodological Answer :

  • Factorial design : Apply a 2k^k factorial design to test variables (temperature, solvent, catalyst concentration). For example, a 3-factor design reduces experiments from 27 to 8 while identifying interactions ().
  • Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. yield) to pinpoint optimal conditions ().

Q. How can researchers resolve contradictions between computational predictions and experimental results in synthesis or bioactivity studies?

  • Methodological Answer :

  • Error analysis : Compare computed vs. observed NMR shifts to identify inaccuracies in solvent or conformational models ().
  • Iterative refinement : Adjust force field parameters in docking studies if bioactivity assays contradict predictions. For synthesis, validate computational intermediates with in-situ spectroscopy (e.g., IR monitoring) ().

Q. What advanced characterization techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics with immobilized proteins.
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes (e.g., using analogs in as co-crystallization agents).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide
Reactant of Route 2
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2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide

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